molecular formula C24H21F2NO4 B610863 Skepinone-L CAS No. 1221485-83-1

Skepinone-L

Cat. No. B610863
CAS RN: 1221485-83-1
M. Wt: 425.4318
InChI Key: HXMGCTFLLWPVFM-GOSISDBHSA-N
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Description

Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor . It is known to be the first ATP-competitive p38 MAPK inhibitor with excellent in vivo efficacy and selectivity . It is a key enzyme in a vast number of inflammatory processes .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several hydrophobic aromatic rings . These rings are required for interaction with different regions of the ATP-binding pocket of the kinase .


Chemical Reactions Analysis

This compound undergoes a series of chemical reactions in the body. In rat and human hepatic microsomal incubations, this compound is completely inactivated by a CYP2B6 mediated phase 1 metabolism . The dehalogenation and subsequent hydroxylation in the paraposition of the 2,4-difluorophenyl residue was found to be the predominant transformation .

Scientific Research Applications

  • Skepinone-L is recognized as a selective p38 mitogen-activated protein kinase (MAPK) inhibitor with high potency and selectivity in vivo, which makes it a valuable tool for chemical biology research. Its unique properties may aid in the development of a new class of kinase inhibitors (Koeberle et al., 2012).

  • It has been used as a basis for developing novel Type I1/2 p38α MAP kinase inhibitors. These inhibitors show improved binding kinetics, selectivity, and potency, and have been validated through cocrystallization, demonstrating their potential in biochemical research (Walter et al., 2017).

  • This compound has shown potential in reducing inflammatory and neuropathic pain in male mice, highlighting its application in pain management research. Its effects in sex-specific p38 activation and signaling in the spinal cord have been examined (Taves et al., 2016).

  • The compound has been evaluated for its effects on platelet activation and thrombus formation. It was found to effectively impair platelet activation and thrombus formation, indicating its potential therapeutic application in cardiovascular diseases (Borst et al., 2013).

  • This compound was also investigated in the context of rheumatoid arthritis. In an experimental arthritis model, it showed significant therapeutic effects, supporting its potential use as a target in rheumatoid arthritis treatment (Guenthoer et al., 2019).

  • Its role in the context of atherosclerosis was studied, where it was shown to have an impact on monocytes stimulated by enzymatically modified LDL, suggesting its application in studying and potentially treating atherosclerosis (Cheng et al., 2017).

Safety and Hazards

Skepinone-L is considered very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

Biochemical Analysis

Biochemical Properties

Skepinone-L is an ATP-competitive inhibitor of p38 MAPK . It interacts with the ATP-binding pocket of the kinase, which is crucial for the kinase’s function . This compound has shown to inhibit the phosphorylation of heat shock protein 27 (HSP27), a substrate of p38 MAPK .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce concentrations of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-10, which are all regulated by p38 MAPK . In platelets, this compound impairs activation and thrombus formation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with p38 MAPK. It binds competitively to the ATP-binding site of the kinase, inhibiting its function . This inhibition prevents the phosphorylation of HSP27, thereby affecting the downstream signaling pathways regulated by p38 MAPK .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has shown concentration-dependent inhibition of HSP27 phosphorylation

Dosage Effects in Animal Models

In animal models, this compound has shown significant therapeutic effects during experimental arthritis

Metabolic Pathways

This compound is involved in the p38 MAPK signaling pathway . It interacts with the ATP-binding site of the p38 MAPK, affecting the downstream signaling events regulated by this kinase

properties

IUPAC Name

13-(2,4-difluoroanilino)-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO4/c25-16-4-8-23(22(26)10-16)27-17-5-7-20-15(9-17)2-1-14-3-6-19(11-21(14)24(20)30)31-13-18(29)12-28/h3-11,18,27-29H,1-2,12-13H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMGCTFLLWPVFM-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669907
Record name 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221485-83-1
Record name 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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